2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide
Beschreibung
2-[(3-Methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide is a purine-derived compound featuring a 3-methyl group, a 7-nonyl alkyl chain, and a sulfanyl-linked N-phenylacetamide moiety.
Eigenschaften
Molekularformel |
C23H31N5O3S |
|---|---|
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
2-(3-methyl-7-nonyl-2,6-dioxopurin-8-yl)sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C23H31N5O3S/c1-3-4-5-6-7-8-12-15-28-19-20(27(2)22(31)26-21(19)30)25-23(28)32-16-18(29)24-17-13-10-9-11-14-17/h9-11,13-14H,3-8,12,15-16H2,1-2H3,(H,24,29)(H,26,30,31) |
InChI-Schlüssel |
ICQNINDSEWVOFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCN1C2=C(N=C1SCC(=O)NC3=CC=CC=C3)N(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide typically involves multiple steps. The starting materials often include purine derivatives and thiol-containing compounds. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
7-Position Substituents
- This contrasts with shorter chains (e.g., 3-phenylpropyl in ) or polar groups (e.g., 2-methoxyethyl in ), which balance lipophilicity and solubility .
- Unsaturated Chains : The but-2-en-1-yl group () introduces rigidity and electronic effects, which may alter binding affinity compared to saturated alkyl chains .
Acetamide Modifications
Research Implications
- Structure-Activity Relationships (SAR): The 7-nonyl chain may prolong metabolic stability compared to shorter chains () but could hinder solubility. Comparative studies on adenosine receptor binding or kinase inhibition are needed.
- Drug Development : Analogues with polar 7-substituents (e.g., 2-methoxyethyl in ) may offer better pharmacokinetic profiles, while unsaturated chains () could modulate conformational interactions .
Biologische Aktivität
The compound 2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide is a complex organic molecule that has attracted attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly focusing on its effects on various biological targets and its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a purine core structure with substituents that include a sulfanyl group and a phenylacetamide moiety. The presence of the dioxo groups is significant as they often play a role in the biological activity of heterocyclic compounds.
Molecular Formula
- C : 20
- H : 26
- N : 4
- O : 2
- S : 1
Anticancer Properties
Recent studies have highlighted the anticancer potential of related derivatives of phenylacetamide compounds. For instance, derivatives with similar structural features have shown significant inhibitory activities against various cancer cell lines:
| Compound | Target Cell Lines | IC50 (µg/mL) |
|---|---|---|
| Compound 2h | A549 (Lung), HeLa (Cervical), HCT116 (Colon) | 2.86 ± 0.09 (A549), 3.59 ± 0.07 (HCT116), 2.78 ± 0.11 (HeLa) |
| Reference Drug (IRT) | A549, HeLa, HCT116 | 1.65 ± 0.03 (A549), 1.43 ± 0.06 (HeLa), 1.62 ± 0.07 (HCT116) |
These results indicate that the compound exhibits potent cytotoxicity against cancer cells, suggesting that it may act as an effective anticancer agent when further developed.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on specific enzymes, particularly CDC25B and PTP1B, which are known to be involved in cell cycle regulation and signal transduction pathways relevant to cancer progression:
- Inhibition Profile :
- CDC25B : IC50 values ranging from 3.2 µg/mL to 23.2 µg/mL .
- PTP1B : IC50 values ranging from 2.9 µg/mL to 21.4 µg/mL .
The most potent derivative in these studies was found to be compound 2h, which demonstrated mixed inhibition characteristics against these targets .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Cell Cycle Arrest : By inhibiting CDC25B, the compound can induce cell cycle arrest in cancer cells.
- Signal Transduction Modulation : Inhibition of PTP1B may alter signaling pathways that promote cancer cell survival and proliferation.
Case Studies and Experimental Findings
In vivo studies using xenograft models have shown that compound 2h leads to significant tumor volume reductions when administered at dosages of 10 mg/kg , with no observed lethal toxicity . This suggests a favorable safety profile alongside its therapeutic efficacy.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
